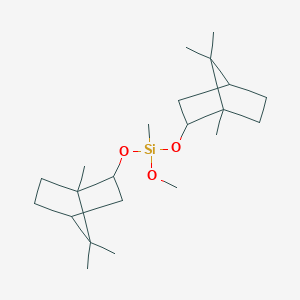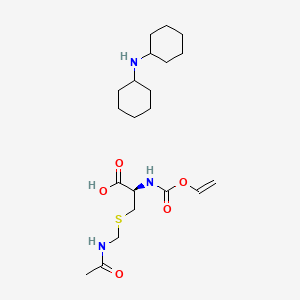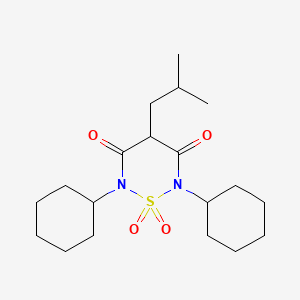
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclohexylamine and isobutylamine as starting materials, followed by cyclization with sulfur-containing reagents.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common.
化学反応の分析
Types of Reactions
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学的研究の応用
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
類似化合物との比較
Similar Compounds
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione derivatives: Compounds with similar core structures but different substituents.
Thiadiazole compounds: Related compounds with a thiadiazole ring instead of a thiadiazine ring.
Uniqueness
The uniqueness of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide lies in its specific substituents and the resulting chemical properties
特性
CAS番号 |
117204-17-8 |
|---|---|
分子式 |
C19H32N2O4S |
分子量 |
384.5 g/mol |
IUPAC名 |
2,6-dicyclohexyl-4-(2-methylpropyl)-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C19H32N2O4S/c1-14(2)13-17-18(22)20(15-9-5-3-6-10-15)26(24,25)21(19(17)23)16-11-7-4-8-12-16/h14-17H,3-13H2,1-2H3 |
InChIキー |
KTBKDOCENFQCMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C(=O)N(S(=O)(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




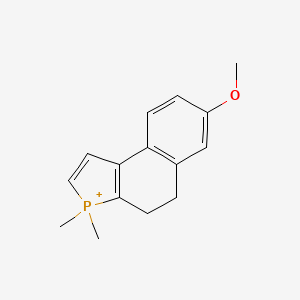
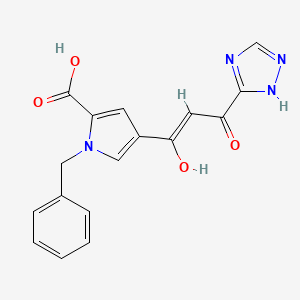
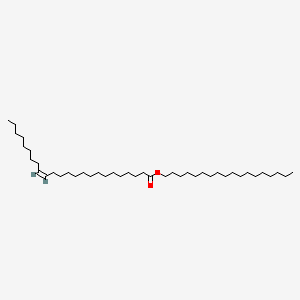

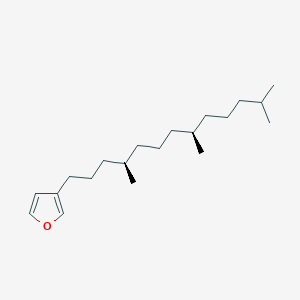
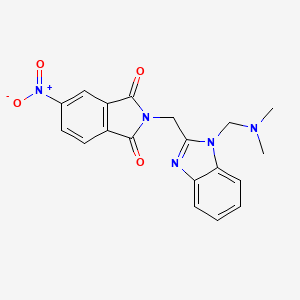

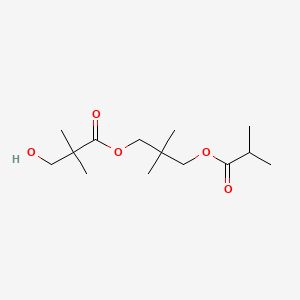
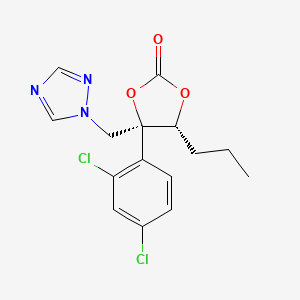
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
